molecular formula C15H13N3O2S B4756377 3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4756377
M. Wt: 299.3 g/mol
InChI Key: CDTNWKNRSNGBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of certain enzymes that are involved in cell growth and inflammation. Specifically, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide are still being studied. However, it has been found that this compound can inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its unique mechanism of action. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, one limitation of using this compound is that it may not be effective in all types of cancer cells or inflammatory diseases.

Future Directions

There are several future directions for research involving 3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. One area of interest is in the development of more potent analogs of this compound that may have increased efficacy against cancer cells or inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have potential applications in scientific research. One area of interest is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-7-3-2-6-10(11)18-14(19)13-12(16)9-5-4-8-17-15(9)21-13/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTNWKNRSNGBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.